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molecular formula C14H15NO2S B5332685 2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

2-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B5332685
M. Wt: 261.34 g/mol
InChI Key: RVWWKQHTSKFZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05102667

Procedure details

N,N'-Carbonyldiimidazole (8.1 g) is added to a stirred solution of 2-(2-methoxyphenyl)acetic acid (8.3 g) in anhydrous dichloromethane (80 cc), cooled to +5° C.; stirring of the reaction mixture is continued for 1 hour and a half and (2-thienyl)methylamine (5.1 cc) is then added. Stirring of the reaction mixture is continued for 1 hour at +5° C. and then for 2 hours at ambient temperature. The reaction mixture is then washed with distilled water (2×40 cc); the organic solution is dried over magnesium sulphate and concentrated to dryness under reduced pressure (2.7 kPa). The solid residue obtained is washed with isopropyl ether (30 cc), drained and dried. N-(2-Thienyl)methyl-2-(2-methoxyphenyl)acetamide (10.5 g) melting at 84° C. is obtained.
[Compound]
Name
N,N'-Carbonyldiimidazole
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]([OH:12])=O.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[CH2:18][NH2:19]>ClCCl>[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[CH2:18][NH:19][C:10](=[O:12])[CH2:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
N,N'-Carbonyldiimidazole
Quantity
8.1 g
Type
reactant
Smiles
Name
Quantity
8.3 g
Type
reactant
Smiles
COC1=C(C=CC=C1)CC(=O)O
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
5.1 mL
Type
reactant
Smiles
S1C(=CC=C1)CN

Conditions

Stirring
Type
CUSTOM
Details
stirring of the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to +5° C.
STIRRING
Type
STIRRING
Details
Stirring of the reaction mixture
WAIT
Type
WAIT
Details
is continued for 1 hour at +5° C.
Duration
1 h
WAIT
Type
WAIT
Details
for 2 hours at ambient temperature
Duration
2 h
WASH
Type
WASH
Details
The reaction mixture is then washed with distilled water (2×40 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic solution is dried over magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure (2.7 kPa)
CUSTOM
Type
CUSTOM
Details
The solid residue obtained
WASH
Type
WASH
Details
is washed with isopropyl ether (30 cc)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C(=CC=C1)CNC(CC1=C(C=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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